1,2-Dihydro-3H-benz[e]inden-3-one
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Overview
Description
1,2-Dihydro-3H-benz[e]inden-3-one, commonly known as indanone, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. Indanone is a bicyclic structure consisting of a benzene ring fused with a cyclopentanone ring. It has a molecular formula of C9H8O and a molecular weight of 132.16 g/mol.
Mechanism of Action
The mechanism of action of indanone and its derivatives is complex and varies depending on the specific compound and the biological target. However, some studies have shown that indanone derivatives can interact with various biological targets, including enzymes, receptors, and ion channels, through various mechanisms, including inhibition, activation, and modulation.
Biochemical and Physiological Effects:
Indanone and its derivatives have been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities. Some studies have also shown that indanone derivatives can modulate various signaling pathways, including the NF-kB pathway, the JAK/STAT pathway, and the MAPK pathway.
Advantages and Limitations for Lab Experiments
Indanone and its derivatives have several advantages for lab experiments, including their relatively simple synthesis, their wide range of biological activities, and their potential applications in various fields of science. However, some limitations of indanone and its derivatives include their potential toxicity, their limited solubility in water, and their potential for off-target effects.
Future Directions
There are several future directions for research on indanone and its derivatives, including the development of new synthetic methods for the production of indanone derivatives, the identification of new biological targets and mechanisms of action, and the optimization of the pharmacokinetic properties of indanone derivatives for use in drug development. Additionally, there is a growing interest in the use of indanone derivatives in materials science, particularly in the development of organic semiconductors and other electronic materials.
Synthesis Methods
Indanone can be synthesized through various methods, including the Friedel-Crafts reaction, the Pechmann condensation reaction, and the Perkin reaction. The Friedel-Crafts reaction involves the reaction of benzene with an acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Pechmann condensation reaction involves the reaction of phenol with an acid anhydride in the presence of a Lewis acid catalyst, such as sulfuric acid. The Perkin reaction involves the reaction of an aromatic aldehyde with an acid anhydride in the presence of an alkali catalyst, such as potassium hydroxide.
Scientific Research Applications
Indanone has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, indanone derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities. In organic synthesis, indanone has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In materials science, indanone has been used as a starting material for the synthesis of various polymers and materials, including conducting polymers and organic semiconductors.
properties
Product Name |
1,2-Dihydro-3H-benz[e]inden-3-one |
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Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1,2-dihydrocyclopenta[a]naphthalen-3-one |
InChI |
InChI=1S/C13H10O/c14-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)13/h1-6H,7-8H2 |
InChI Key |
PMMZKEMRDBTRNX-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2=C1C3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CC(=O)C2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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